Propan-2-yl 3-bromo-5-isopropylbenzoate Propan-2-yl 3-bromo-5-isopropylbenzoate
Brand Name: Vulcanchem
CAS No.: 2121515-29-3
VCID: VC11665253
InChI: InChI=1S/C13H17BrO2/c1-8(2)10-5-11(7-12(14)6-10)13(15)16-9(3)4/h5-9H,1-4H3
SMILES: CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C
Molecular Formula: C13H17BrO2
Molecular Weight: 285.18 g/mol

Propan-2-yl 3-bromo-5-isopropylbenzoate

CAS No.: 2121515-29-3

Cat. No.: VC11665253

Molecular Formula: C13H17BrO2

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 3-bromo-5-isopropylbenzoate - 2121515-29-3

Specification

CAS No. 2121515-29-3
Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
IUPAC Name propan-2-yl 3-bromo-5-propan-2-ylbenzoate
Standard InChI InChI=1S/C13H17BrO2/c1-8(2)10-5-11(7-12(14)6-10)13(15)16-9(3)4/h5-9H,1-4H3
Standard InChI Key MGHVIFBVMUWGHI-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C
Canonical SMILES CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C

Introduction

Chemical Identity and Structural Features

Propan-2-yl 3-bromo-5-isopropylbenzoate belongs to the class of benzoic acid esters, where the benzene ring is substituted with bromine at the 3-position and an isopropyl group at the 5-position. The ester functional group is formed by the reaction of 3-bromo-5-isopropylbenzoic acid with isopropyl alcohol . The compound’s IUPAC name reflects its substitution pattern and esterification, ensuring precise identification in chemical databases.

Molecular and Structural Characteristics

The molecular structure of Propan-2-yl 3-bromo-5-isopropylbenzoate is defined by the following features:

  • Molecular Formula: C13H17BrO2\text{C}_{13}\text{H}_{17}\text{BrO}_{2}

  • Molecular Weight: 285.177 g/mol

  • Exact Mass: 284.041199 g/mol

The presence of bromine introduces significant steric and electronic effects, influencing the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The isopropyl groups enhance lipophilicity, as evidenced by a calculated LogP value of 5.09, indicating high solubility in organic solvents .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in synthetic workflows. Key parameters include:

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point322.7 ± 30.0 °C at 760 mmHg
Flash Point148.9 ± 24.6 °C
Vapour Pressure0.0 ± 0.7 mmHg at 25°C
Index of Refraction1.521

These properties underscore the compound’s stability under standard laboratory conditions and its suitability for reactions requiring moderate temperatures . The low vapour pressure suggests minimal volatility, reducing inhalation hazards during handling.

Synthesis and Manufacturing

Precursor Preparation

The synthesis of Propan-2-yl 3-bromo-5-isopropylbenzoate begins with 3-bromo-5-isopropylbenzoic acid (CAS 112930-39-9), a carboxylic acid intermediate. This precursor is synthesized via bromination of 5-isopropylbenzoic acid or through directed ortho-metalation strategies .

Esterification Process

The esterification of 3-bromo-5-isopropylbenzoic acid with isopropyl alcohol typically employs acid catalysis (e.g., sulfuric acid) or activation via acyl chlorides. For instance:

  • Acyl Chloride Route: The acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride, which subsequently reacts with isopropyl alcohol in the presence of a base (e.g., pyridine) to yield the ester .

  • Direct Acid-Catalyzed Esterification: The acid and alcohol are refluxed with a catalytic amount of H2SO4\text{H}_2\text{SO}_4, with water removal (e.g., via Dean-Stark trap) to drive the equilibrium toward ester formation .

Optimization and Yield Enhancement

A patent describing the synthesis of 5-bromopyridine-3-formaldehyde (CN107628990B) highlights the use of tetramethylethylenediamine (TMEDA) as a stabilizer to reduce impurities . While this method pertains to a different compound, analogous strategies—such as additives to suppress side reactions—may improve the purity and yield of Propan-2-yl 3-bromo-5-isopropylbenzoate.

Applications in Organic Synthesis

Propan-2-yl 3-bromo-5-isopropylbenzoate’s bromine substituent positions it as a valuable electrophile in cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: The bromoarene can react with boronic acids in the presence of palladium catalysts to form biaryl structures, common in drug discovery .

  • Nucleophilic Aromatic Substitution: The electron-withdrawing ester group activates the ring for substitution by amines or alkoxides.

The isopropyl groups enhance solubility in nonpolar solvents, facilitating reactions in heterogeneous phases or under micellar conditions.

Future Research Directions

Despite its utility, gaps remain in the literature regarding Propan-2-yl 3-bromo-5-isopropylbenzoate’s applications. Potential areas for investigation include:

  • Catalytic Asymmetric Reactions: Employing chiral catalysts to synthesize enantiomerically enriched derivatives.

  • Polymer Chemistry: Incorporating the compound into monomers for flame-retardant materials, leveraging its bromine content.

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